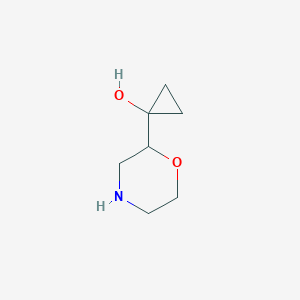

1-(Morpholin-2-yl)cyclopropan-1-ol

Description

Contextualization of Strained Cyclopropanol (B106826) Chemistry in Organic Synthesis

Cyclopropanols are versatile synthetic intermediates, prized for the inherent ring strain of the three-membered ring (approximately 27.5 kcal/mol), which can be harnessed to drive a variety of chemical transformations. unl.pt This strain facilitates facile ring-opening reactions under mild conditions, providing access to a range of valuable functional groups and molecular architectures. researchgate.netlumenlearning.com The reactivity of cyclopropanols often involves the generation of β-keto radicals or homoenolate equivalents, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netsci-hub.se These reactions are frequently catalyzed by transition metals or promoted by single-electron oxidants. sci-hub.seacs.org The ability of cyclopropanols to serve as C3 building blocks has made them valuable in the synthesis of complex molecules, including natural products. lumenlearning.comrsc.org

Role of Morpholine (B109124) Scaffolds in Advanced Chemical Biology

The morpholine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. lifechemicals.comnih.gov Its prevalence stems from a combination of favorable physicochemical properties, including good water solubility, metabolic stability, and a pKa that renders it largely protonated at physiological pH, which can enhance bioavailability and brain permeability. lifechemicals.comthieme-connect.com The morpholine moiety is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles, acting as a scaffold to orient other functional groups correctly for optimal interaction with biological targets. thieme-connect.comcdnsciencepub.comnih.gov Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to binding affinity at various receptors and enzymes. sci-hub.sethieme-connect.com This has led to the development of a wide range of morpholine-containing compounds with diverse therapeutic activities, including anticancer, antidepressant, and anti-inflammatory agents. researchgate.netnih.gove3s-conferences.org

Structural Characteristics and Inherent Stereochemical Considerations of 1-(Morpholin-2-yl)cyclopropan-1-ol

The structure of this compound presents several key stereochemical features. The morpholine ring typically adopts a chair conformation. cdnsciencepub.comacs.org Substitution at the C-2 position introduces a stereocenter, and the substituent generally prefers an equatorial orientation to minimize steric interactions. cdnsciencepub.com In the case of this compound, the cyclopropanol group at C-2 would likely favor this equatorial position.

Rationale for Comprehensive Mechanistic and Synthetic Investigation of this compound

A thorough investigation into the mechanistic and synthetic pathways related to this compound is warranted due to the potential for novel chemical transformations. The proximity of the nitrogen atom in the morpholine ring to the reactive cyclopropanol could lead to unique intramolecular reactions upon ring-opening. For instance, the formation of a β-keto radical could be followed by intramolecular cyclization involving the morpholine nitrogen, leading to the formation of novel heterocyclic systems.

The synthesis of this compound would likely involve the coupling of a pre-formed 2-substituted morpholine derivative with a cyclopropanone (B1606653) equivalent or the construction of the morpholine ring onto a cyclopropane-containing fragment. Methods for the synthesis of 2-substituted morpholines are well-established and include approaches starting from amino alcohols or epoxides. researchgate.netnih.gov The development of efficient and stereoselective synthetic routes to this compound would provide access to a new class of chemical probes and potential drug candidates.

Overview of Current Research Trajectories for Cyclopropane- and Morpholine-Containing Chemical Entities

Current research involving cyclopropane-containing molecules continues to explore their utility in synthetic methodology, with a focus on developing new catalytic systems for stereoselective ring-opening and cycloaddition reactions. thieme-connect.com The unique reactivity of donor-acceptor cyclopropanes is also being exploited for the construction of complex heterocyclic frameworks. thieme-connect.com

In parallel, the field of medicinal chemistry is witnessing a sustained interest in morpholine-containing compounds. Research is focused on the design and synthesis of new morpholine derivatives with improved therapeutic profiles, targeting a wide range of diseases. nih.gove3s-conferences.org There is a particular emphasis on understanding the structure-activity relationships (SAR) to optimize potency and selectivity. e3s-conferences.orgnih.gov The development of novel synthetic methods for the efficient and diverse functionalization of the morpholine scaffold remains an active area of investigation. nih.govnih.gov The combination of these two vibrant research areas in a single molecule like this compound opens up exciting possibilities for future discoveries in both synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-morpholin-2-ylcyclopropan-1-ol |

InChI |

InChI=1S/C7H13NO2/c9-7(1-2-7)6-5-8-3-4-10-6/h6,8-9H,1-5H2 |

InChI Key |

LXMVGQIPGCKDHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2CNCCO2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Morpholin 2 Yl Cyclopropan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis of the 1-(Morpholin-2-yl)cyclopropan-1-ol Scaffold

A logical retrosynthetic analysis of this compound suggests a convergent approach, dissecting the molecule at the C-N and C-C bonds of the morpholine (B109124) ring. The primary disconnection can be made at the C2-position of the morpholine, separating the cyclopropanol-containing substituent from the morpholine core. This leads to two key building blocks: a suitably protected 2-aminocyclopropanol derivative and a two-carbon electrophile that can form the remainder of the morpholine ring.

Alternatively, a more versatile strategy involves the disconnection of the morpholine ring itself, envisioning its formation from an acyclic precursor. This approach allows for the initial stereoselective synthesis of a chiral amino alcohol bearing the cyclopropyl (B3062369) group, followed by a ring-closing reaction to construct the morpholine. This latter strategy offers greater control over the stereochemistry of the final product. A plausible disconnection would be the C-O and C-N bonds of the morpholine, leading back to a 1-(amino)-2-(2-hydroxyethoxy)cyclopropan-1-ol intermediate. A further disconnection of this intermediate suggests a starting point from a protected 1-aminocyclopropan-1-ol and ethylene (B1197577) oxide or a related two-carbon synthon.

Diastereoselective and Enantioselective Synthesis of the Cyclopropanol (B106826) Moiety

The construction of the chiral cyclopropanol unit is a critical step in the total synthesis of this compound. Several powerful methodologies have been developed for the stereocontrolled synthesis of cyclopropanols.

Chiral Auxiliaries and Ligand-Controlled Cyclopropanation Strategies

The use of chiral auxiliaries provides a reliable method for introducing stereochemistry in the cyclopropanation step. By attaching a chiral auxiliary to the substrate, the facial selectivity of the cyclopropanation reaction can be controlled. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.

A more atom-economical approach involves the use of chiral ligands in transition metal-catalyzed reactions. For instance, chiral phosphorus/sulfur ligands have been successfully employed in palladium-catalyzed allylic alkylation to generate chiral cyclopropane-based structures with high enantioselectivity. organic-chemistry.org

Asymmetric Catalytic Methods for Cyclopropanol Formation (e.g., Transition Metal-Catalyzed Carbene Transfer)

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched cyclopropanols. Transition metal-catalyzed carbene transfer reactions are particularly powerful in this regard. Chiral rhodium(II) and copper(I) complexes are commonly used to catalyze the reaction of a diazo compound with an alkene, leading to the formation of a cyclopropane (B1198618) ring. The choice of the chiral ligand on the metal center is crucial for achieving high levels of enantioselectivity.

For example, rhodium(I)/diene complexes have been shown to be highly effective in the asymmetric cyclopropanation of N-vinylamides with carbene intermediates, affording enantioenriched cyclopropylamides with excellent diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). nih.gov While this example leads to an aminocyclopropane, the principle can be adapted for the synthesis of cyclopropanols.

| Catalyst/Ligand System | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Rh(I)/Chiral Diene | N-vinylamides | >20:1 | up to 99% | nih.gov |

| Co(II)/Chiral Amidoporphyrin | Alkenes and α-heteroaryldiazomethanes | High | High | chemrxiv.org |

| Chiral Rh(III) Complex | β,γ-unsaturated ketoesters and sulfoxonium ylides | >20:1 | up to 99% | nih.gov |

Stereoselective Introduction of the Morpholine Fragment

With the chiral cyclopropanol moiety in hand, the subsequent stereoselective construction of the morpholine ring is the final key challenge.

Palladium-Catalyzed Hydroamination Reactions for Morpholine Synthesis

Palladium-catalyzed hydroamination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov This reaction involves the addition of an amine N-H bond across a carbon-carbon double or triple bond. In the context of this compound synthesis, an intramolecular palladium-catalyzed hydroamination of an amino alcohol precursor would be a highly efficient strategy for forming the morpholine ring. researchgate.net

The general approach involves the synthesis of an acyclic amino alcohol containing an appropriately positioned alkene. The palladium catalyst, often in the presence of a suitable ligand, facilitates the cyclization to the morpholine product. The stereochemistry of the substituents on the starting amino alcohol can direct the stereochemical outcome of the cyclization.

| Catalyst/Ligand | Substrate | Product | Key Features | Reference |

| [Pd(PPh3)4]/HOTf | Vinylarenes and Arylamines | sec-Phenethylamines | Efficient, suitable for asymmetric hydroamination | acs.org |

| (DPPB)Pd(CCl3CO2)2 | Piperylene and Morpholine | Allylic C5 amines | Atom-economic, single step | nih.gov |

| Pd(II)-Anthraphos | Aromatic Alkynes and Amines | Imines | Good to excellent yields, low catalyst loading | researchgate.net |

Intramolecular Reductive Etherification for Morpholine Ring Closure

Intramolecular reductive etherification presents an alternative and effective method for the synthesis of substituted morpholines. This strategy typically involves the cyclization of an amino diol precursor. The reaction can be promoted by various reagents that facilitate the formation of the ether linkage.

A common approach is the Mitsunobu reaction, where an amino diol is treated with a phosphine (B1218219) and an azodicarboxylate to effect intramolecular cyclization. researchgate.net Alternatively, the hydroxyl groups of the amino diol can be selectively activated, for example, by conversion to a tosylate or mesylate, followed by base-mediated intramolecular ring closure to form the morpholine ring. These methods have been successfully applied to the synthesis of a variety of substituted morpholines with good control over the stereochemistry. researchgate.net

For the synthesis of this compound, a precursor such as a protected 1-(2-(2-hydroxyethoxy)amino)cyclopropan-1-ol could be cyclized via an intramolecular Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide that displaces a leaving group on the other end of the chain.

Regioselective Ring-Opening of Epoxides with Morpholine Precursors

The synthesis of the morpholine ring system, a key component of this compound, can be effectively achieved through the nucleophilic ring-opening of epoxides. This strategy is particularly valuable due to the wide availability of epoxide starting materials and the high degree of control that can be exerted over the reaction's regioselectivity. The reaction typically involves an amine precursor to the morpholine, which attacks and opens the three-membered epoxide ring.

In the absence of significant steric or electronic bias on the epoxide, the ring-opening reaction with an amine nucleophile generally proceeds via an S(_N)2 mechanism. This results in the nucleophile attacking the less sterically hindered carbon atom of the epoxide. For instance, the reaction of an unsubstituted or monosubstituted epoxide with an ethanolamine (B43304) derivative will preferentially form the desired 2-substituted morpholine backbone.

The regioselectivity of the epoxide opening can be further influenced and controlled by the use of catalysts. Lewis acids can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. This coordination can enhance the electrophilicity of one carbon atom over the other, directing the incoming nucleophile to a specific position. A highly regio- and stereoselective strategy for synthesizing substituted morpholines involves the S(_N)2-type ring opening of activated aziridines (nitrogen analogs of epoxides) with halogenated alcohols in the presence of a Lewis acid, followed by base-mediated intramolecular cyclization. nih.gov This principle is directly applicable to epoxide precursors.

A generalized scheme for this regioselective synthesis is presented below:

| Reactant 1 (Epoxide) | Reactant 2 (Amine) | Catalyst/Conditions | Product | Regioselectivity |

| Propylene Oxide | Ethanolamine | None | 1-(2-hydroxypropylamino)ethan-2-ol | Attack at C1 (less hindered) |

| Styrene Oxide | 2-Amino-2-methylpropan-1-ol | Lewis Acid (e.g., Ti(OiPr)(_4)) | 2-hydroxy-2-phenylethylamino-2-methyl-propan-1-ol | Controlled by catalyst and electronics |

| Glycidyl Ether | Benzylamine | Base (e.g., K(_2)CO(_3)) | 1-(benzylamino)-3-alkoxypropan-2-ol | Attack at terminal carbon |

Stereoconvergent and Stereodivergent Synthesis of Analogues of this compound

Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery and chemical synthesis. For analogues of this compound, which contains at least two stereocenters (at C2 of the morpholine ring and the cyclopropanol carbon, if substituted), stereoselective synthesis is crucial.

Stereoconvergent synthesis refers to a process where multiple stereoisomers of a starting material react to form a single stereoisomer of the product. This is highly efficient as it can obviate the need for a stereochemically pure starting material.

Stereodivergent synthesis , conversely, allows for the formation of different stereoisomers of a product from a single, often chiral, starting material by simply changing the reagents or reaction conditions. This provides powerful access to a range of stereoisomers for biological evaluation.

A highly effective strategy for the enantioselective synthesis of substituted morpholines relies on the ring-opening of chiral, non-racemic aziridines with haloalcohols. nih.gov This S(_N)2 reaction proceeds with an inversion of configuration at the point of nucleophilic attack, allowing for precise control over the final stereochemistry of the resulting haloalkoxy amine, which is then cyclized to the morpholine. nih.gov By choosing either enantiomer of the starting aziridine (B145994) or by strategically selecting the site of ring opening, different stereoisomers of morpholine analogues can be accessed. This approach can be adapted to epoxide precursors to achieve similar stereochemical control.

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally benign manufacturing processes. unibo.it The synthesis of morpholine-containing compounds is an area where significant green advancements have been made.

Traditional methods for converting 1,2-amino alcohols into morpholines often involve multiple steps and the use of hazardous reagents like chloroacetyl chloride, followed by a reduction step using metal hydrides. chemrxiv.org A greener, more efficient alternative has been developed that utilizes ethylene sulfate (B86663) as a key reagent. chemrxiv.orgnih.gov

This improved protocol is a two-step, redox-neutral process:

Monoalkylation: A primary amine (derived from a 1,2-amino alcohol) reacts with ethylene sulfate in a simple S(_N)2 reaction. This step is highly selective for monoalkylation. nih.gov

Cyclization: The resulting intermediate is treated with a base, such as potassium tert-butoxide (tBuOK), to induce intramolecular cyclization, forming the morpholine ring in high yield. nih.gov

This methodology offers several environmental and safety advantages over traditional routes:

Atom Economy: The process is more atom-economical, reducing waste.

Reduced Step Count: It eliminates a synthetic step compared to the three-step chloroacetyl chloride method. chemrxiv.org

Avoidance of Hazardous Reagents: It avoids the use of highly reactive and corrosive chloroacetyl chloride and eliminates the need for metal hydride reducing agents. chemrxiv.org

Scalability: The method has been successfully demonstrated on a large scale (>50 g). chemrxiv.orgnih.gov

| Feature | Traditional Method (Chloroacetyl Chloride) | Green Method (Ethylene Sulfate) |

| Key Reagent | Chloroacetyl Chloride | Ethylene Sulfate |

| Number of Steps | 3 (Acylation, Reduction, Cyclization) | 2 (Alkylation, Cyclization) |

| Redox Neutrality | No (Requires reduction step) | Yes |

| Byproducts | Stoichiometric metal salts, HCl | Sulfate salts |

| Overall Yield | Often moderate | High |

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and studying the metabolic fate of drug compounds. nih.gov The synthesis of isotopically labeled this compound would involve the incorporation of stable isotopes such as deuterium (B1214612) (H), carbon-13 (C), or nitrogen-15 (B135050) (N) into its structure.

The cyclopropane ring is a particularly attractive position for labeling due to its metabolic stability. au.dk Biocatalysis offers a powerful and stereoselective method for creating labeled cyclopropanes. Enzyme-catalyzed cyclopropanation reactions using engineered enzymes can convert isotopically labeled starting materials into chiral cyclopropane products with high enantiomeric excess. au.dk

For example, labeled cyclopropanes can be generated from C-glycine. The labeled glycine (B1666218) is first converted into a labeled diazoacetate, which is then used in an enzyme-catalyzed reaction with an appropriate alkene to form the desired stereoselective C-labeled cyclopropane. au.dk This biocatalytic route provides a convenient and effective way to produce stereoselectively labeled cyclopropanes that could serve as precursors to the target molecule. au.dk

| Isotope | Labeled Precursor | Synthetic Method | Application |

| C | C-Glycine | Conversion to diazoacetate, then biocatalytic cyclopropanation | Mechanistic studies (NMR), metabolic tracing |

| H (Deuterium) | Deuterated alkene or diazo-reagent | Biocatalytic or chemical cyclopropanation | Kinetic isotope effect studies, metabolic blocking |

| N | N-labeled ethanolamine | Ring-opening of an epoxide followed by cyclization | Elucidating N-involved reaction steps, protein binding studies |

This approach, focused on the cyclopropane moiety, provides a clear pathway for synthesizing labeled analogues of this compound, enabling advanced studies of its chemical and biological behavior.

Detailed Spectroscopic and Structural Analysis of 1 Morpholin 2 Yl Cyclopropan 1 Ol for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(Morpholin-2-yl)cyclopropan-1-ol, providing detailed information about its molecular framework, the connectivity of its atoms, and its three-dimensional arrangement.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

A suite of multi-dimensional NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the stereochemistry of this compound.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) and cyclopropanol (B106826) rings. The morpholine protons would likely appear as complex multiplets in the range of 2.5-4.0 ppm. The cyclopropanol protons would be expected at higher field, typically between 0.5 and 1.5 ppm. The hydroxyl and amine protons would present as broad singlets, with their chemical shifts being concentration and solvent dependent. The ¹³C NMR spectrum would complement this, with the carbons of the morpholine ring appearing in the 40-70 ppm region and the cyclopropane (B1198618) carbons at a much higher field, around 10-30 ppm. researchgate.netnih.govchemicalbook.com

Correlation SpectroscopY (COSY): This experiment would reveal the ¹H-¹H coupling networks within the molecule. Cross-peaks would be observed between geminal and vicinal protons, confirming the connectivity within the morpholine and cyclopropane rings. For instance, the proton at C2 of the morpholine ring would show correlations to the adjacent methylene (B1212753) protons at C3. researchgate.netyoutube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would give a cross-peak, simplifying the complex ¹³C spectrum. researchgate.netyoutube.comyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for establishing the connectivity between the morpholine and cyclopropanol moieties. A key correlation would be expected between the proton at C2 of the morpholine ring and the quaternary carbon of the cyclopropanol (C1'). researchgate.netyoutube.comyoutube.com

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For this compound, NOESY could help establish the relative configuration of the substituents on the morpholine ring and the orientation of the cyclopropanol group relative to the morpholine ring. researchgate.netresearchgate.netyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted chemical shifts based on analogous compounds and may vary from experimental values.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine H2 | 3.0 - 3.2 | 55 - 60 |

| Morpholine H3 (axial) | 2.6 - 2.8 | 45 - 50 |

| Morpholine H3 (equatorial) | 2.9 - 3.1 | 45 - 50 |

| Morpholine H5 (axial) | 3.6 - 3.8 | 66 - 70 |

| Morpholine H5 (equatorial) | 3.9 - 4.1 | 66 - 70 |

| Morpholine H6 (axial) | 2.7 - 2.9 | 45 - 50 |

| Morpholine H6 (equatorial) | 3.1 - 3.3 | 45 - 50 |

| Cyclopropanol H2'/H3' | 0.5 - 1.5 | 10 - 20 |

| Cyclopropanol C1' | - | 50 - 55 |

| -OH | Variable | - |

| -NH | Variable | - |

Variable Temperature NMR for Rotational Barriers and Conformational Dynamics of the Morpholine Ring

The morpholine ring is known to undergo a chair-to-chair interconversion. Variable temperature (VT) NMR studies can provide valuable insights into the energetics of this process. By monitoring the coalescence of signals as the temperature is raised, it is possible to calculate the free energy barrier (ΔG‡) for the ring flip. For N-substituted morpholines, these barriers are typically in the range of 40-60 kJ/mol. st-andrews.ac.ukgac.edumontana.eduresearchgate.net

In this compound, VT-NMR would be particularly useful in understanding the conformational preferences of the cyclopropanol substituent (axial vs. equatorial) and how this influences the dynamics of the morpholine ring.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral molecule like this compound, crystallographic analysis of a single enantiomer or a salt with a chiral counter-ion would unambiguously establish the configuration at the chiral centers.

The crystal structure would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of the molecules in the solid state. Based on studies of similar morpholine derivatives, it is expected that the morpholine ring would adopt a chair conformation.

Advanced Mass Spectrometry for Fragmentation Mechanism Pathways and Isotope Ratio Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

For this compound, the molecular ion peak ([M]⁺) would be expected. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). Alpha-cleavage adjacent to the oxygen and nitrogen atoms is also a likely fragmentation route. The fragmentation of the cyclopropane ring can also lead to characteristic ions. miamioh.edudocbrown.infolibretexts.orglibretexts.orgdocbrown.info

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: The relative abundances of these fragments are difficult to predict and would be determined experimentally.

| m/z | Possible Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 139 | [M - H₂O]⁺ |

| 128 | [M - C₂H₅]⁺ |

| 100 | [M - C₃H₅O]⁺ |

| 86 | [Morpholine ring fragment]⁺ |

| 57 | [C₃H₅O]⁺ (Cyclopropanol fragment) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations, indicative of hydrogen bonding. C-H stretching vibrations of the morpholine and cyclopropane rings would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations of the ether and alcohol would be observed in the 1000-1300 cm⁻¹ region. nih.govresearchgate.netnih.govscielo.org.mx

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-C stretching of the cyclopropane ring is often a strong and characteristic Raman band. The morpholine ring vibrations would also be observable. nih.govnih.govscielo.org.mxresearchgate.net

The positions and shapes of the O-H and N-H bands in both FT-IR and Raman spectra can provide information about the strength and nature of the hydrogen bonding networks in the solid state or in solution.

Table 3: Predicted Vibrational Frequencies for this compound Note: These are general ranges and the exact frequencies will depend on the molecular environment.

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H Stretch | 3200-3500 (medium) | 3200-3500 (weak) |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C-O Stretch (ether) | 1070-1150 | Weak |

| C-O Stretch (alcohol) | 1000-1260 | Weak |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Chiral Properties

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its stereochemical properties.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of a chiral molecule will exhibit a CD spectrum. The sign and magnitude of the Cotton effect in the CD spectrum can, in some cases, be correlated with the absolute configuration of the molecule through empirical rules or theoretical calculations. CD spectroscopy is also a powerful tool for determining the enantiomeric excess of a sample. wikipedia.orglibretexts.orgnih.govarxiv.orgnih.govarxiv.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the chiral molecule and can be used to determine its absolute configuration. For amines, the optical rotation can be sensitive to pH, which can provide additional structural information. wikipedia.orglibretexts.orgzendy.ioacs.orgslideshare.net

For this compound, both CD and ORD would be invaluable for confirming its chiral nature, determining the enantiomeric purity of a sample, and potentially assigning the absolute stereochemistry of the enantiomers.

Chemical Reactivity, Mechanistic Pathways, and Derivatization of 1 Morpholin 2 Yl Cyclopropan 1 Ol

Ring-Opening Reactions of the Strained Cyclopropanol (B106826) Moiety

The high ring strain of the cyclopropanol system makes it susceptible to cleavage under various conditions, including acidic, basic, metal-catalyzed, and radical-mediated pathways. These reactions typically proceed via the formation of reactive intermediates, which can be trapped to afford a variety of functionalized acyclic products. The presence of both a hydroxyl group and an adjacent amino group in 1-(Morpholin-2-yl)cyclopropan-1-ol introduces specific regiochemical and stereochemical considerations into these transformations.

Under acidic conditions, the cyclopropanol moiety can undergo facile ring-opening and rearrangement. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a cyclopropyl (B3062369) cation, which is unstable and rapidly rearranges.

A likely pathway involves the cleavage of one of the internal cyclopropane (B1198618) C-C bonds to form a more stable, delocalized cationic intermediate. For a compound like this compound, this would lead to a β-keto carbenium ion. This intermediate can then be trapped by nucleophiles present in the reaction medium. For instance, in the presence of water, this would lead to the formation of a β-hydroxy ketone.

Alternatively, the rearrangement can proceed via a concerted mechanism, as seen in the acid-catalyzed rearrangements of other cyclopropanols, leading to ring-expanded products. beilstein-journals.org For example, treatment with a Brønsted or Lewis acid could promote a rearrangement to form a cyclobutanone (B123998) derivative. The specific outcome is often dependent on the reaction conditions and the nature of the acid catalyst used. beilstein-journals.org

Table 1: Potential Products from Acid-Mediated Rearrangement

| Catalyst Type | Intermediate | Potential Product Class |

|---|---|---|

| Brønsted Acid (e.g., H₂SO₄) | β-Keto carbenium ion | β-Hydroxy ketones |

This table represents generalized potential outcomes based on the known reactivity of cyclopropanols.

Base-catalyzed reactions of cyclopropanols typically involve the deprotonation of the hydroxyl group to form a cyclopropoxide anion. This intermediate can then undergo a retro-aldol-type ring-opening to generate a homoenolate equivalent. This anionic species places the nucleophilic carbon atom β to the carbonyl group, allowing for reactions with various electrophiles.

While specific studies on this compound are not widely documented, the general mechanism suggests that treatment with a strong base would lead to the formation of a β-keto anion. This intermediate could then be protonated upon workup to yield the corresponding ketone or trapped with an electrophile. The presence of the morpholine (B109124) nitrogen could potentially influence the reaction by coordinating to metal counter-ions or through intramolecular hydrogen bonding, but the fundamental pathway of homoenolate formation is expected to be a key feature of its base-catalyzed reactivity.

Transition metal catalysis offers a powerful tool for the selective functionalization of strained rings. epfl.ch Copper catalysts, in particular, have been shown to be effective in promoting the ring-opening and cross-coupling of cyclopropanes. nih.govnih.gov For this compound, a copper-catalyzed process could enable the formation of C-C or C-heteroatom bonds.

One plausible mechanism involves the oxidative addition of the strained C-C bond to a low-valent copper catalyst. The resulting metallacyclobutane intermediate can then undergo further transformations. For instance, in the presence of an aryl halide, a cross-coupling reaction could occur, leading to the formation of a β-arylated ketone after reductive elimination. Such reactions often benefit from the use of specific ligands that modulate the reactivity and stability of the copper catalyst. nih.gov L-proline and its derivatives have been successfully used as ligands in copper-catalyzed cross-coupling reactions, facilitating transformations at milder temperatures. nih.gov

Rhodium catalysts are also known to mediate carbonylative ring expansion of aminocyclopropanes, where carbon monoxide is inserted into a C-C bond to form N-heterobicyclic enones. acs.org This suggests that under the appropriate conditions, this compound could serve as a precursor to more complex heterocyclic systems.

Table 2: Examples of Metal-Catalyzed Reactions of Cyclopropane Derivatives

| Metal Catalyst | Ligand/Additive | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|

| Copper(I) | L-Proline | Cross-coupling with aryl halides | β-Aryl ketones | nih.gov |

| Copper(II) | Trisoxazoline | Asymmetric ring-opening | γ-Hydroxybutyric acid derivatives | nih.gov |

This table showcases general metal-catalyzed transformations applicable to cyclopropane systems.

The C-C bonds of aminocyclopropanes are susceptible to cleavage via radical intermediates. nih.govresearchgate.net These reactions can be initiated photochemically, often using a photosensitizer, or by using radical initiators. For this compound, the reaction would likely begin with the formation of an amine radical cation through single-electron transfer (SET) from the morpholine nitrogen. acs.org

This radical cation intermediate is poised for rapid ring-opening of the strained cyclopropane. The cleavage of the C-C bond adjacent to the nitrogen-bearing carbon is electronically favored, leading to the formation of a distonic radical cation. This intermediate, which contains a carbon-centered radical and a cation, can then participate in a variety of subsequent reactions. For example, it can be trapped by nucleophiles or participate in cycloaddition reactions. nih.gov The presence of the hydroxyl group may also influence the reaction, potentially being eliminated or participating in subsequent rearrangements. Recent studies have highlighted the use of radical-triggered ring-opening of aminocyclopropanes for the detection of hydroxyl radicals, underscoring the facility of this cleavage pathway. rsc.org

Reactivity of the Morpholine Nitrogen Atom

The secondary amine within the morpholine ring of this compound retains its characteristic nucleophilic and basic properties. This allows for a range of derivatization strategies that are largely independent of the cyclopropanol moiety, provided that reaction conditions are chosen to avoid concomitant ring-opening.

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a wide array of electrophiles. Standard organic transformations can be applied to modify this position.

N-Alkylation: The morpholine nitrogen can be alkylated using alkyl halides or other alkylating agents. researchgate.net For instance, reaction with an alkyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) would yield the corresponding N-alkylated derivative. Reductive amination with aldehydes or ketones is another common strategy for introducing alkyl groups at the nitrogen center.

N-Acylation: Acylation of the nitrogen can be readily achieved using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This reaction converts the amine into an amide, which can be useful for protecting the nitrogen or for modulating the electronic properties and biological activity of the molecule.

These derivatization reactions provide a straightforward entry into a library of analogues of this compound, allowing for the systematic modification of its properties for applications in medicinal chemistry or materials science. e3s-conferences.org

Table 3: Common Derivatization Reactions of the Morpholine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-1-(morpholin-2-yl)cyclopropan-1-ol |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acyl-1-(morpholin-2-yl)cyclopropan-1-ol |

Oxidative Ring-Opening Reactions of the Morpholine Ring

The morpholine moiety of this compound is susceptible to oxidative ring-opening, a transformation that can proceed under mild conditions. One notable method involves the use of visible light as an energy source and molecular oxygen (O₂) as the terminal oxidant. google.com This approach is significant for its avoidance of harsh reagents, high temperatures, and transition metals that are often required for the cleavage of C(sp³)–C(sp³) bonds. google.com

The reaction is typically facilitated by a photocatalyst in an organic solvent. For instance, a morpholine derivative can be dissolved in acetonitrile (B52724) with a photocatalyst like 4CzIPN and an additive such as 2,6-lutidine. google.com Under an oxygen atmosphere and irradiation with blue light, the C(sp³)–C(sp³) bond within the morpholine ring can be cleaved, yielding functionalized products with high efficiency. google.com Studies on various morpholine derivatives have demonstrated good functional group tolerance, with yields reaching up to 83%. google.com The proposed mechanism for related oxidative couplings suggests the formation of a radical intermediate via auto-oxidation, which then reacts with molecular oxygen. mdpi.com The regioselectivity of such reactions is often dictated by the stability of the resulting radical intermediates. For instance, in morpholin-2-ones, substitution occurs exclusively at the C(3) position due to the stabilizing effect of the adjacent carbonyl group. mdpi.com

Table 1: Conditions for Visible Light-Promoted Oxidative Ring-Opening of Morpholine Derivatives google.com

| Parameter | Condition |

|---|---|

| Energy Source | Visible Light (e.g., 9W Blue LED) |

| Oxidant | Oxygen (O₂) |

| Solvent | Acetonitrile |

| Photocatalyst | 4CzIPN (1 mol%) |

| Additive | 2,6-Lutidine (1.0 equivalent) |

| Temperature | Room Temperature |

| Reaction Time | ~24 hours |

Transformations Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group attached to the cyclopropane ring is a key functional group that dictates a significant portion of the molecule's reactivity. Its transformations are primarily characterized by substitution, elimination, and oxidation reactions.

Substitution and Elimination Reactions

The tertiary nature of the alcohol in this compound influences its participation in substitution and elimination reactions. Direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, a common strategy involves its conversion into a better leaving group, such as a tosylate or a halide. nih.gov

Once activated, the substrate can undergo Sₙ1 and E1 reactions, which proceed through a common carbocation intermediate. youtube.com The formation of a tertiary carbocation adjacent to a cyclopropane ring is relatively stable, making these pathways plausible. Sₙ1 and E1 reactions are favored by polar, protic solvents and weak nucleophiles. reddit.com

Alternatively, under conditions with a strong, non-nucleophilic, bulky base, an E2 elimination reaction may be favored. reddit.com Sₙ2 reactions are sterically hindered at the tertiary carbon center and are thus not a likely pathway. youtube.com The choice between substitution and elimination is a competitive process influenced by several factors, as detailed in the table below. youtube.comreddit.com

Table 2: Factors Influencing Substitution vs. Elimination at a Tertiary Center

| Factor | Favors Sₙ1 | Favors E1 | Favors E2 |

|---|---|---|---|

| Nucleophile/Base | Weakly basic, good nucleophile (e.g., H₂O, Br⁻) | Weakly basic, poor nucleophile | Strong, sterically hindered base (e.g., LDA, t-BuOK) |

| Solvent | Polar Protic | Polar Protic | Aprotic or Protic |

| Temperature | Lower Temperatures | Higher Temperatures (favors elimination entropically) | Higher Temperatures |

| Substrate | Tertiary | Tertiary | Tertiary |

Selective Oxidation Reactions

The oxidation of tertiary alcohols, such as the one present in this compound, is generally challenging under standard conditions. Unlike primary and secondary alcohols, which can be readily oxidized to aldehydes and ketones, respectively, tertiary alcohols lack a hydrogen atom on the carbinol carbon. nih.govnih.gov Consequently, oxidation typically requires harsh conditions that can lead to the cleavage of carbon-carbon bonds, potentially involving the strained cyclopropane ring. nih.gov

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Pathways

The presence of multiple reactive sites—the morpholine ring, the tertiary alcohol, and the cyclopropane ring—makes the study of selectivity in reactions of this compound particularly important.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For example, achieving a transformation at the tertiary hydroxyl group without affecting the morpholine ring (or vice versa) is a key challenge. The development of chemoselective methods is crucial for the controlled functionalization of the molecule. nih.gov

Regioselectivity : This is critical in reactions where multiple isomers can be formed. For instance, in the ring-opening of the morpholine moiety, cleavage can potentially occur at different bonds. Similarly, reactions involving the cyclopropane ring can exhibit regioselectivity, which can sometimes be reversed using specific catalytic systems like vitamin B₁₂. rsc.org In related heterocyclic systems, reactions have been shown to be highly regioselective, favoring substitution at positions that lead to the most stable radical or charged intermediates. mdpi.com However, in some cases, such as the reaction of related morpholine enamines with cyanothioacetamide, a lack of regiospecificity can lead to mixtures of products. researchgate.net

Stereoselectivity : The compound is specified as 1-[(2S)-morpholin-2-yl]cyclopropan-1-ol, indicating the presence of a chiral center at the C2 position of the morpholine ring. nih.gov This inherent chirality can direct the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled stereoselectivity. Any reaction creating a new stereocenter can potentially lead to diastereomers, and controlling the diastereomeric ratio is a common goal in the synthesis of complex molecules. unl.pt

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is fundamental to controlling reaction outcomes.

Radical Intermediates : In oxidative reactions, such as the ring-opening of the morpholine or cyclopropane rings, radical intermediates are often involved. mdpi.comnih.gov For example, the oxidative ring-opening of cyclopropanols can proceed through an oxygen-centered radical formed by homolytic cleavage of the O-H bond, followed by ring-opening to generate an alkyl radical. beilstein-journals.org The stability and subsequent reaction pathways of these radicals determine the final product distribution.

Carbocation Intermediates : As discussed, Sₙ1 and E1 reactions of the tertiary alcohol proceed through a tertiary carbocation intermediate. youtube.com The stability of this intermediate, influenced by the adjacent cyclopropyl and morpholinyl groups, is a key factor in the reaction's feasibility and rate.

Transition States : While detailed experimental or computational data on the specific transition states for this molecule are not widely available, they can be inferred from established mechanistic models. For instance, the transition state for an E2 reaction would involve a specific anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. youtube.com The stereoelectronics of the molecule, including the fixed conformation of the rings, would play a crucial role in the energy of these transition states, thereby influencing reaction selectivity.

Further computational and experimental studies are necessary to fully elucidate the energetic profiles and structures of the transition states involved in the diverse transformations of this multifaceted compound.

Computational and Theoretical Investigations of 1 Morpholin 2 Yl Cyclopropan 1 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure, stability, and energetics of molecules like 1-(morpholin-2-yl)cyclopropan-1-ol. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometries, charge distributions, and energies.

Electronic Structure and Stability: DFT calculations would be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For the morpholine (B109124) ring, these calculations would likely confirm a stable chair conformation, which is the preferred conformation for morpholine itself to minimize steric and torsional strain. acs.org The substitution at the C-2 position would influence the puckering of the morpholine ring. The cyclopropane (B1198618) ring, being a highly strained three-membered ring, has C-C bonds that are weaker and more reactive than in acyclic alkanes. mdpi.com The presence of the hydroxyl group on the cyclopropane ring would further influence the electronic properties, introducing polarity and the capacity for hydrogen bonding.

Energetics: The heat of formation, ionization potential, and electron affinity are key energetic properties that can be calculated. Ab initio methods, while computationally more demanding, can provide highly accurate energy values. acs.org For instance, calculations could determine the relative energies of different conformers to identify the most stable structure. The stability of the molecule is a result of the interplay between the strained cyclopropane ring and the relatively stable morpholine moiety.

Below is a hypothetical data table of key structural and electronic parameters for the most stable conformer of this compound, as would be predicted by DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

| Parameter | Predicted Value | Description |

| C-N Bond Length (Morpholine) | ~1.46 Å | Typical single bond length between carbon and nitrogen in a heterocyclic amine. |

| C-O Bond Length (Morpholine) | ~1.43 Å | Typical single bond length between carbon and oxygen in an ether linkage. |

| C-C Bond Length (Cyclopropane) | ~1.50 Å | Characteristic bond length in a cyclopropane ring, slightly shorter than a typical alkane C-C bond. |

| C-O Bond Length (Cyclopropanol) | ~1.42 Å | Bond length for the hydroxyl group attached to the cyclopropane ring. |

| C-C-N Bond Angle (Morpholine) | ~110° | Reflects the tetrahedral geometry within the chair conformation of the morpholine ring. |

| C-C-C Bond Angle (Cyclopropane) | ~60° | The inherent, highly strained bond angle of the cyclopropane ring. |

| Dipole Moment | 3-5 D | A significant dipole moment is expected due to the presence of the electronegative oxygen and nitrogen atoms. |

| Heat of Formation | Value not available | Would provide insight into the thermodynamic stability of the molecule. |

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would require specific calculations for this molecule.

Conformational Landscape Exploration and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the flexibility of the morpholine ring and the rotation around the single bond connecting the morpholine and cyclopropane rings. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the stable conformers (local minima) and the energy barriers between them (saddle points). researchgate.net

Morpholine Ring Conformations: The morpholine ring predominantly adopts a chair conformation. acs.org However, boat and twist-boat conformations are also possible, though they are generally higher in energy. For N-substituted morpholines, the substituent can adopt either an axial or equatorial position, with the equatorial position often being more stable to minimize steric interactions. researchgate.net In the case of this compound, the cyclopropanol (B106826) group at the C-2 position would likely favor an equatorial orientation.

Rotational Isomers: Rotation around the C-C bond linking the two rings gives rise to different rotational isomers (rotamers). The potential energy surface would show energy variations as this bond rotates, with minima corresponding to staggered conformations that minimize steric hindrance between the hydrogen atoms and substituents on the adjacent rings.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by refinement with higher-level DFT calculations, would be necessary to identify all low-energy conformers. The results would be crucial for understanding which shapes the molecule is likely to adopt in different environments.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. ucsb.edu For this compound, several reaction pathways could be investigated.

Ring-Opening Reactions: Both the morpholine and cyclopropane rings are susceptible to ring-opening reactions under certain conditions.

Cyclopropane Ring Opening: Donor-acceptor substituted cyclopropanes are known to undergo ring-opening. mdpi.com The hydroxyl group (donor) and the morpholinyl group could facilitate this process. Computational studies could model the reaction pathway, for example, under acidic or thermal conditions, to determine the activation energy barrier. The transition state for such a reaction would involve the elongation of one of the C-C bonds of the cyclopropane ring. researchgate.net

Morpholine Ring Opening: The morpholine ring can also undergo oxidative cleavage. nih.govacs.orggoogle.com Computational studies on morpholinyl radicals have shown that the addition of molecular oxygen can lead to ring-opening through low-energy pathways. nih.govacs.org

Transition State Theory: By locating the transition state structure on the potential energy surface, its energy and geometry can be calculated. e3s-conferences.org According to transition state theory, the height of the energy barrier from the reactants to the transition state determines the reaction rate. nih.gov Computational modeling can thus predict the feasibility of a proposed reaction mechanism and help to understand the factors that control its selectivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. tu-darmstadt.de For this compound, MD simulations would be particularly useful for understanding its behavior in a solvent, such as water.

Solvation and Hydrogen Bonding: MD simulations can reveal how solvent molecules arrange themselves around the solute. youtube.com The morpholine ring's nitrogen and oxygen atoms, as well as the hydroxyl group of the cyclopropanol, are all capable of forming hydrogen bonds with water molecules. The simulation would show the number and lifetime of these hydrogen bonds, which are critical for understanding the molecule's solubility and how it interacts with an aqueous environment.

Conformational Dynamics: While quantum chemical calculations can identify stable conformers, MD simulations can show the transitions between these conformers in real-time. This provides a picture of the molecule's flexibility and the timescales of its conformational changes in solution.

| Simulation Parameter | Information Gained |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

| Hydrogen Bond Analysis | Quantifies the hydrogen bonding between the solute and solvent, and any intramolecular hydrogen bonds. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's structure over the course of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule. |

This table outlines the kind of data that would be generated from an MD simulation of this compound in water.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures. fiveable.me

NMR Spectroscopy: DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. idc-online.comnih.govrsc.org By calculating the NMR spectra for different low-energy conformers, it is possible to determine which conformer is dominant in solution or to see if an average spectrum representing multiple conformers is observed. This comparison is a powerful method for structural elucidation. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using quantum chemical methods. The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic vibrational modes and to confirm the presence of specific functional groups. Each conformer will have a unique vibrational spectrum.

A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computed molecular model.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a particular physical or chemical property. iupac.orgresearchgate.net While no specific QSPR studies on this compound are available, a QSPR study could be developed for a series of its analogues to predict various non-biological properties.

Methodology: To build a QSPR model, a set of molecules with known experimental values for a specific property (e.g., boiling point, solubility, chromatographic retention time) is required. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode topological, geometric, electronic, or constitutional features of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between the descriptors and the property. bohrium.comnih.gov

Application to Analogues: A QSPR model for analogues of this compound could be used to:

Predict the physical properties of new, unsynthesized analogues.

Gain insight into which structural features are most important for determining a particular property. For example, a QSPR model for solubility might reveal the relative importance of hydrogen bonding capability versus molecular size.

Such models are valuable in chemical engineering and materials science for designing compounds with desired properties.

Mechanistic Biological Investigations of 1 Morpholin 2 Yl Cyclopropan 1 Ol and Its Analogues Non Clinical Focus

Identification of Putative Molecular Targets via Ligand-Based and Structure-Based Approaches (In Vitro)

The initial step in characterizing a novel compound like 1-(morpholin-2-yl)cyclopropan-1-ol involves identifying its potential molecular targets. This is often accomplished through computational, or in silico, methods before extensive laboratory work. Ligand-based approaches compare the compound to other molecules with known biological activities, assuming that structurally similar molecules may bind to the same targets. The morpholine (B109124) ring, for instance, is a well-known "privileged structure" in medicinal chemistry, featured in numerous bioactive compounds, which can provide clues to its potential interactions. nih.gov

Structure-based approaches, such as molecular docking, simulate the interaction between the compound and the three-dimensional structures of known protein targets. For example, in the discovery of ligands for the β2-adrenergic receptor, pharmacophore-based screening followed by docking was used to identify novel compounds containing a morpholine group with high binding affinity. researchgate.net Similarly, integrated approaches have been used to understand the structural requirements for the high-affinity binding of chiral cyclopropane-containing ligands to α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov While specific docking studies for this compound are not publicly available, these methodologies represent the standard industry practice for identifying its putative targets.

Enzyme Inhibition and Activation Profiling (In Vitro Assays)

Once potential targets are identified, in vitro assays are conducted to confirm and quantify the compound's effect on enzyme activity. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, revealing whether the compound inhibits or activates the enzyme.

A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. While widely used, the IC50 value is dependent on the experimental conditions, particularly the substrate concentration. youtube.com

A more definitive and comparable measure of an inhibitor's potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. youtube.com The Ki value is independent of substrate concentration and can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known. youtube.comnih.gov The accurate determination of these kinetic constants is crucial, and methodologies must account for factors like product inhibition to avoid misinterpretation. mdpi.comresearchgate.net For slow-onset inhibitors, more complex kinetic models are required to determine the rate constants for binding. beilstein-institut.de

To illustrate, consider the kinetic analysis for a hypothetical inhibitor against a target enzyme.

| Parameter | Value | Description |

| Enzyme Concentration [E] | 0.02 µM | The fixed concentration of the enzyme in the assay. |

| Substrate Concentration [S] | 100 µM | The fixed concentration of the substrate against which the inhibitor competes. |

| Michaelis Constant (Km) | 108 µM | A measure of the substrate's affinity for the enzyme. |

| IC50 | 0.017 µM | Experimentally determined concentration of the inhibitor that causes 50% inhibition. |

| Calculated Ki | 0.008 µM | The calculated inhibition constant, reflecting the true potency of the inhibitor. nih.gov |

This table is an illustrative example based on data for the inhibitor cimoxatone (B1669037) against monoamine oxidase to demonstrate the relationship between IC50 and Ki. nih.gov

A critical aspect of drug discovery is ensuring that a compound acts selectively on its intended target with minimal "off-target" effects. Selectivity profiling involves testing the compound against a panel of related enzymes or a broad range of enzyme families. Activity-based protein profiling (ABPP) is a powerful technique for assessing selectivity within an enzyme class, such as serine hydrolases. nih.gov For compounds like this compound, it would be essential to profile its activity against various enzymes to determine its selectivity and predict potential side effects. For instance, a study on an inhibitor of acyl-protein thioesterase 2 used a chemoproteomic workflow to identify and rank-order weak off-target interactions with other cellular proteins, including metabolite kinases. nih.gov

Receptor Binding Affinity and Selectivity Studies (In Vitro)

If the putative target is a receptor rather than an enzyme, binding assays are performed. These experiments measure the affinity of the compound for the receptor, typically using radioligand displacement assays. In these assays, a known radioactive ligand is allowed to bind to the receptor, and the test compound is added at increasing concentrations to measure its ability to displace the radioligand. The data are used to calculate an inhibition constant (Ki), which reflects the compound's binding affinity.

Studies on analogues containing key structural features of this compound, such as the cyclopropane (B1198618) ring, have shown the importance of stereochemistry for receptor affinity. For example, research on chiral cyclopropane-containing ligands for the α4β2-nicotinic acetylcholine receptor (nAChR) demonstrated significant differences in binding affinity based on the stereoisomers. nih.gov

Table: Binding Affinities of Chiral Cyclopropane Analogues at nAChR Subtypes

| Compound | Description | α4β2-nAChR Ki (nM) | α3β4-nAChR Ki (nM) | Selectivity (α3β4/α4β2) |

| Analogue 24 | Pyrrolidine analogue | 0.8 | >10,000 | >12,500 |

| Analogue 26 | N-methyl-pyrrolidine analogue | 0.4 | 2,000 | 5,000 |

| Analogue 29 | Diastereoisomer of 26 | 28 | >10,000 | >357 |

| Analogue 30 | Positional isomer of 24 | 0.6 | 2,000 | 3,333 |

| Analogue 23 | Aliphatic amine analogue | 2,200 | >10,000 | >4.5 |

Data adapted from a study on nicotinic acetylcholine receptor ligands to illustrate selectivity principles. nih.gov

This data highlights how replacing a conformationally restricted ring with a more flexible aliphatic amine (Analogue 23) leads to a dramatic loss of binding affinity, emphasizing the structural importance of the heterocyclic ring system. nih.gov

Cellular Target Engagement and Pathway Modulation (In Vitro Cellular Models, e.g., Apoptosis Induction in Cancer Cell Lines)

Confirming that a compound can engage its target within a living cell and trigger a downstream biological response is a crucial validation step. This is assessed using in vitro cellular models, such as cancer cell lines. If a compound is hypothesized to be an anti-cancer agent, its ability to induce apoptosis (programmed cell death) is a key measure of its efficacy.

Methodologies to assess apoptosis include:

Flow Cytometry: Using stains like Annexin V and propidium (B1200493) iodide (PI) to distinguish between healthy, early apoptotic, and late apoptotic cells. nih.gov

Caspase Activation Assays: Measuring the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of substrates like poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Pathway Analysis: Using immunoblotting to examine the phosphorylation status and expression levels of proteins in signaling pathways known to regulate apoptosis, such as the PI3K/AKT pathway. nih.gov

For example, studies on other morpholine-containing molecules have demonstrated the induction of apoptosis in skin cancer cells by arresting the cell cycle and modulating the PI3K/AKT/GSK-3β signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Modulation (Excluding Human Clinical Data)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve the systematic synthesis and biological testing of analogues of a lead compound to understand how specific structural modifications affect its biological activity. nih.gov This process helps to identify the key structural features (the pharmacophore) required for target interaction and to optimize potency and selectivity.

For example, SAR studies on a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH established the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for activity. nih.gov Similarly, SAR studies of tetrahydroisoquinoline-based inhibitors showed that lipophilicity and the nature of linker groups were critical for potency. nih.gov

Table: Illustrative SAR Findings for Bioactive Heterocycles

| Lead Compound/Series | Target | Key SAR Finding | Reference |

| 1-(5-isoquinolinesulfonyl)piperazine | M. tuberculosis IMPDH | Piperazine and isoquinoline rings were found to be essential for on-target whole-cell activity. | nih.gov |

| Tetrahydroisoquinolines | M. tuberculosis ATP synthase | Potency generally improved with higher lipophilicity; N-methylpiperazine was the preferred substituent at the 8-position. | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-one | M. tuberculosis DXS | Substitution patterns on the phenyl rings significantly impacted inhibitory activity against the target enzyme. | johnshopkins.edu |

These studies demonstrate how modifying different parts of a molecule can fine-tune its biological activity, a principle that would be directly applicable to the optimization of this compound.

In Vivo Studies in Animal Models for Mechanistic Elucidation of Biological Effects (Not for Efficacy/Safety/Dosage in Humans)

To understand the biological effects of this compound, non-clinical in vivo studies in various animal models would be essential. These studies are not designed to determine human safety or dosage but to uncover the compound's mechanism of action and its physiological effects.

Typically, initial studies might involve rodent models, such as mice or rats, to observe broad behavioral and physiological changes. For instance, a study on various morpholine derivatives showed that these compounds could reduce locomotor activity and affect the central nervous system in mice. nih.gov Therefore, initial investigations for this compound would likely involve a similar panel of behavioral assessments to identify any potential neurological or systemic effects.

Subsequent, more targeted studies would depend on the initial findings. If the compound shows effects on the central nervous system, more specialized animal models of neurological conditions might be employed. The morpholine ring is a common feature in many CNS-active drugs due to its physicochemical properties that can improve permeability across the blood-brain barrier. nih.govacs.org

The presence of the cyclopropane ring also warrants specific investigation. Cyclopropane-containing compounds are known to have a wide range of biological activities, from enzyme inhibition to antimicrobial effects. unl.pt Therefore, in vivo studies would aim to identify which, if any, of these activities are relevant to this compound.

A hypothetical study design to investigate the general biological effects in an animal model is presented in Table 1.

Table 1: Hypothetical In Vivo Study Design for General Biological Effect Screening

| Animal Model | Group | Treatment | Parameters Monitored | Objective |

|---|---|---|---|---|

| Sprague-Dawley Rat | Control | Vehicle | Locomotor activity, body temperature, food and water intake, basic physiological markers | To identify any overt behavioral or physiological changes induced by the compound. |

| Sprague-Dawley Rat | Test | This compound |

Investigation of Stereoisomer-Specific Biological Interactions

The this compound molecule possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.gov

One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. nih.gov For example, in a study of diastereomeric piperidinyl-N-phenylpropanamides, the individual stereoisomers displayed vastly different potencies and receptor selectivities. nih.gov Similarly, the antimalarial activity of 3-Br-acivicin and its derivatives was found to be highly dependent on the stereochemistry of the molecule. mdpi.com

Therefore, a thorough investigation of this compound would necessitate the separation of its stereoisomers and the individual evaluation of their biological activities. This would involve in vitro assays to determine their binding affinity and functional activity at various biological targets, as well as in vivo studies to assess their distinct pharmacological profiles.

Table 2 illustrates a hypothetical comparison of the biological activity of two enantiomers of this compound at a specific receptor.

Table 2: Hypothetical Stereoisomer-Specific Receptor Binding Affinity

| Stereoisomer | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| (R)-1-(Morpholin-2-yl)cyclopropan-1-ol | Hypothetical Receptor X | 10 | Agonist |

| (S)-1-(Morpholin-2-yl)cyclopropan-1-ol | Hypothetical Receptor X | 500 | Weak Partial Agonist |

Metabolite Identification and Metabolic Pathway Elucidation (In Vitro and Non-Human In Vivo Samples)

Understanding the metabolic fate of this compound is crucial for interpreting its biological activity and potential for drug-drug interactions. In vitro and non-human in vivo studies are employed to identify metabolites and elucidate the metabolic pathways.

In vitro studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, from various species (e.g., rat, dog, monkey, and human) to identify Phase I and Phase II metabolites. uq.edu.au For a compound containing a cyclopropylamine (B47189) moiety, a key area of investigation would be the potential for metabolism of the cyclopropane ring. The metabolism of cyclopropyl (B3062369) groups can sometimes lead to the formation of reactive intermediates. hyphadiscovery.com For example, CYP-mediated oxidation of a cyclopropylamine can result in ring-opened intermediates that may form covalent adducts with proteins. hyphadiscovery.com

The morpholine ring is also subject to metabolic transformations. While often incorporated to improve metabolic stability, it can undergo oxidation or other modifications. nih.gov

Non-human in vivo studies, typically in rodent or non-rodent species, would involve the analysis of biological matrices like plasma, urine, and feces to identify the metabolites formed under physiological conditions. This helps to create a more complete picture of the compound's biotransformation.

Table 3 provides a hypothetical summary of metabolites that could be identified for this compound in in vitro liver microsome studies across different species.

Table 3: Hypothetical Metabolite Profile of this compound in Liver Microsomes

| Metabolite | Proposed Biotransformation | Rat | Dog | Human |

|---|---|---|---|---|

| M1 | Hydroxylation of the morpholine ring | Major | Minor | Major |

| M2 | N-dealkylation | Minor | Minor | Minor |

| M3 | Oxidative ring opening of the cyclopropane ring | Trace | Not Detected | Trace |

| M4 | Glucuronidation of the cyclopropanol (B106826) hydroxyl group | Major | Major | Major |

Applications of 1 Morpholin 2 Yl Cyclopropan 1 Ol As a Synthetic Synthon and Molecular Probe

Utilization in the Synthesis of Complex Organic Molecules and Heterocycles

The structural components of 1-(Morpholin-2-yl)cyclopropan-1-ol make it a valuable building block for creating intricate molecular frameworks. The morpholine (B109124) heterocycle is a "privileged scaffold" frequently found in medicinally active compounds, valued for its ability to improve pharmacokinetic properties. nih.govjchemrev.com Synthetic strategies often focus on the functionalization of the morpholine ring to produce libraries of bioactive molecules. nih.gov

The cyclopropane (B1198618) portion of the molecule is also of significant interest. Cyclopropyl (B3062369) groups are present in numerous natural products and approved drugs. nih.gov The strained three-membered ring of the cyclopropanol (B106826) can undergo selective ring-opening reactions, providing access to a variety of linear carbon chains with defined stereochemistry. This reactivity makes it a powerful tool for elaborating molecular complexity.

The combination of these two motifs in a single synthon allows for the streamlined synthesis of more complex structures. For instance, the morpholine nitrogen can be functionalized, while the cyclopropanol hydroxyl group can be used to initiate or direct further transformations. This dual functionality is highly advantageous in convergent synthetic strategies, where different parts of a target molecule are synthesized separately and then combined.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Functional Group | Potential Reaction Type | Resulting Structure |

| Morpholine N-H | N-Alkylation, N-Arylation, Acylation | N-Substituted morpholine derivatives |

| Cyclopropanol O-H | Etherification, Esterification | Functionalized cyclopropyl ethers/esters |

| Cyclopropane Ring | Acid/Base-catalyzed ring opening | γ-Ketoamines, homoallylic alcohols |

| Entire Scaffold | Dehydration/Rearrangement | Dihydromorpholines, substituted pyridines |

Stereoselective Introduction of Chiral Centers into Advanced Molecular Architectures

The this compound molecule possesses an inherent chiral center at the C2 position of the morpholine ring. nih.gov This feature is of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The existing stereocenter in the synthon can act as a chiral auxiliary, directing the formation of new stereocenters with a high degree of stereocontrol.

This process, known as chirality transfer, is a cornerstone of modern stereoselective synthesis. By positioning the chiral morpholine unit strategically relative to the reacting center, chemists can influence the facial selectivity of an approaching reagent, leading to a preferred diastereomeric product.

Furthermore, the cyclopropanol unit itself can be a source of stereochemistry. The development of biocatalytic strategies has enabled the highly diastereo- and enantioselective synthesis of related cyclopropyl ketones, which can be converted to chiral cyclopropanols. nih.gov The application of such methods to produce enantiopure versions of this compound would create a powerful building block for introducing multiple, well-defined chiral centers into advanced molecular targets.

Development of Novel Catalytic Systems Based on the Morpholine-Cyclopropanol Scaffold

The structure of this compound is well-suited for the design of novel catalysts. The secondary amine within the morpholine ring can function as a Lewis base or as a coordinating ligand for a transition metal. This has led to the exploration of morpholine derivatives in various catalytic systems.